molecular formula C19H17N3O5 B2633138 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1206994-81-1

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2633138
CAS RN: 1206994-81-1
M. Wt: 367.361
InChI Key: RUOBRCQZQRBZEF-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3O5 and its molecular weight is 367.361. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds often involves multi-step chemical processes, incorporating techniques like the Ugi four-component reaction or the Suzuki coupling reaction, which are designed to produce compounds with specific structural features and biological activities. For instance, studies have demonstrated the synthesis of coumarins and benzoxazolone derivatives, highlighting their structural characterization using spectroscopic techniques such as FT-IR, NMR, and micro-elemental analysis. These processes are crucial for developing compounds with potential therapeutic applications, including imaging agents for neuroinflammation and glioma, as well as kinase inhibitors (Al-Amiery et al., 2016; Kumari et al., 2017).

Potential Biological Activities

The synthesized compounds are often evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, derivatives of benzoxazolone have been synthesized for imaging the Translocator Protein (18 kDa, TSPO), which is a marker for neuroinflammation, suggesting their potential application in visualizing neuroinflammatory processes through PET imaging (Fujinaga et al., 2018). Other studies focus on the synthesis of thiazolidin-4-one derivatives and their evaluation as antimicrobial agents, indicating the potential utility of these compounds in treating bacterial infections (Baviskar et al., 2013).

Advanced Applications

Advanced applications include the development of radiotracers for Positron Emission Tomography (PET) imaging of TSPO in ischemic brain and glioma models. Such studies aim to design and synthesize novel compounds with high binding affinity and appropriate pharmacokinetics for in vivo imaging, contributing to our understanding of neuroinflammatory and neoplastic processes at the molecular level (Fujinaga et al., 2017).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-21-8-9-26-15-7-6-12(10-13(15)18(21)24)20-17(23)11-22-14-4-2-3-5-16(14)27-19(22)25/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOBRCQZQRBZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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